Potassium 3-formylphenyltrifluoroborate
Overview
Description
Potassium 3-formylphenyltrifluoroborate: is an organoboron compound with the molecular formula C7H5BF3KO. It is a potassium salt of 3-formylphenyltrifluoroborate and is known for its stability and reactivity in various chemical reactions. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 3-formylphenyltrifluoroborate can be synthesized through the reaction of 3-formylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction typically involves the following steps:
- Dissolving 3-formylphenylboronic acid in an appropriate solvent such as tetrahydrofuran.
- Adding potassium fluoride to the solution.
- Introducing boron trifluoride gas to the mixture.
- Stirring the reaction mixture at room temperature for several hours.
- Isolating the product by filtration and washing with a suitable solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Potassium 3-formylphenyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: 3-formylbenzoic acid.
Reduction: 3-hydroxyphenyltrifluoroborate.
Substitution: Various substituted phenyltrifluoroborates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Potassium 3-formylphenyltrifluoroborate is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It serves as a stable and reactive boron source for forming carbon-carbon bonds.
Biology and Medicine: In biological research, this compound is used as a building block for synthesizing biologically active molecules. It is also employed in the development of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its stability and reactivity make it a valuable reagent in various manufacturing processes.
Mechanism of Action
The mechanism of action of potassium 3-formylphenyltrifluoroborate involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species to form new carbon-carbon bonds. The compound’s reactivity is facilitated by the presence of the potassium ion, which stabilizes the trifluoroborate anion and enhances its nucleophilicity.
Comparison with Similar Compounds
- Potassium 4-formylphenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 3-methoxyphenyltrifluoroborate
Uniqueness: Potassium 3-formylphenyltrifluoroborate is unique due to the presence of the formyl group at the meta position, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers specific advantages in terms of stability and ease of handling, making it a preferred reagent in various synthetic applications.
Properties
IUPAC Name |
potassium;trifluoro-(3-formylphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3O.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-5H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJWOVZZESBYHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C=O)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635707 | |
Record name | Potassium trifluoro(3-formylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871231-44-6 | |
Record name | Borate(1-), trifluoro(3-formylphenyl)-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871231-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro(3-formylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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